molecular formula C15H23N3O2S B5588016 N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide

N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide

Cat. No.: B5588016
M. Wt: 309.4 g/mol
InChI Key: NOQAOKWTIALMQV-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide is a useful research compound. Its molecular formula is C15H23N3O2S and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.15109816 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation for Aromatase Inhibition A study focused on the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including derivatives structurally related to the compound , for their ability to inhibit estrogen biosynthesis. These compounds showed promising results as stronger inhibitors of human placental aromatase compared to aminoglutethimide, suggesting potential applications in the treatment of hormone-dependent breast cancer due to their selective inhibition properties (Hartmann & Batzl, 1986).

Antimicrobial Activity Another line of research has focused on the antimicrobial properties of N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide derivatives. These compounds have been synthesized and tested for their activity against various microorganisms, showing significant antibacterial and antifungal effects. This highlights the potential for these compounds to be developed into new antimicrobial agents, expanding their application beyond their initial scope (Mishra et al., 2010).

Neuroprotective Properties Further studies have identified derivatives of this compound as potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds have shown to protect cultured hippocampal neurons from glutamate toxicity, indicating potential neuroprotective applications. The selective inhibition of NMDA receptors without the undesired psychomotor stimulant effects associated with other NMDA antagonists positions these compounds as promising candidates for the development of new therapeutic agents for neurodegenerative diseases (Chenard et al., 1995).

Anticancer Activity Research into the anticancer properties of derivatives related to this compound has shown potent cytotoxicity towards various cancer cell lines, with particular efficacy against colon cancer and leukemia. These studies reveal the compound's ability to cause DNA fragmentation and activate caspase-3 in cancer cells, offering a new avenue for cancer therapy (Das et al., 2011).

Properties

IUPAC Name

N-[(3R,4R)-3-hydroxy-1-(3-methylsulfanylpropyl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-21-10-2-8-18-9-5-13(14(19)11-18)17-15(20)12-3-6-16-7-4-12/h3-4,6-7,13-14,19H,2,5,8-11H2,1H3,(H,17,20)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQAOKWTIALMQV-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN1CCC(C(C1)O)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCCN1CC[C@H]([C@@H](C1)O)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.